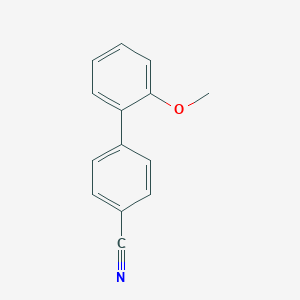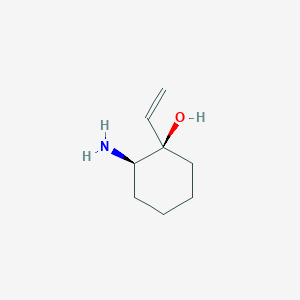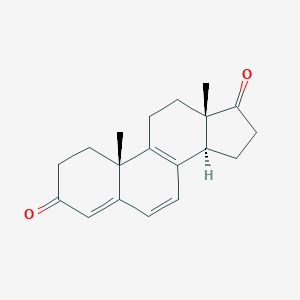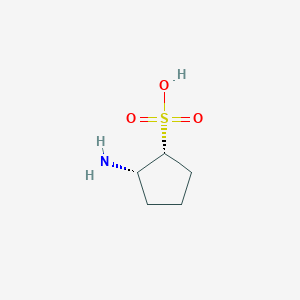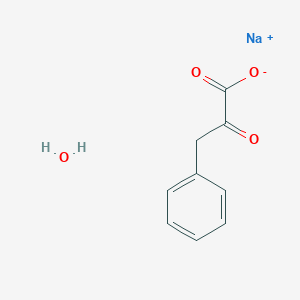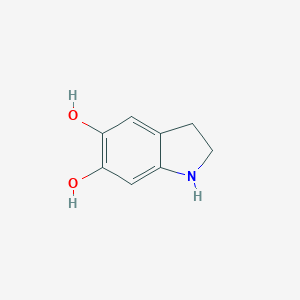
Indolin-5,6-diol-Hydrobromid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Indoline-5,6-diol hydrobromide and related compounds involves several key methods. Notably, the regioselective dibromination of methyl indole-3-carboxylate, a precursor to 5,6-dibromoindoles, highlights an important step in accessing derivatives of indoline. This process is facilitated by treatment with bromine in acetic acid, leading to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to yield desired compounds (Parsons et al., 2011). Additionally, amidomethylation in acidic media and subsequent modifications have been employed to synthesize benz(aminomethyl)indoles, providing pathways to 5- or 6-substituted isomers through dehydrogenation and hydrolysis (Kost et al., 1975).
Molecular Structure Analysis
Understanding the molecular structure of Indoline-5,6-diol hydrobromide involves examining the configurations and electronic properties of its indoline backbone. The crystal structures of related compounds, such as L-tryptophan hydrochloride and hydrobromide, have been determined, revealing insights into the indole ring's arrangements and interactions within the crystal lattice. These studies provide a foundation for analyzing the structural nuances of indoline derivatives (Takigawa et al., 1966).
Chemical Reactions and Properties
Indoline compounds participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. For example, the Fischer indole synthesis, a classic reaction, illustrates the indole ring formation's efficiency via a regiospecific process (Calderon Morales et al., 2004). Additionally, electrophilic substitution reactions, such as halogenation and acylation, further demonstrate the reactivity of indoline structures at specific positions, enabling targeted modifications (Ntaganda et al., 1994).
Physical Properties Analysis
The physical properties of Indoline-5,6-diol hydrobromide, including its solubility, melting point, and crystal structure, are crucial for its handling and application in various domains. While specific data on Indoline-5,6-diol hydrobromide is scarce, studies on related indoline and indole compounds provide valuable insights. For instance, the solvate structures and thermal behaviors of indoline derivatives have been extensively studied, offering clues to their stability, solubility, and crystalline forms (Sharma et al., 2021).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
IDH ist eine weit verbreitete organische Verbindung im Bereich der organischen Synthese . Es dient als eine entscheidende Grundlage für die Synthese verschiedener Verbindungen .
Pharmazeutika
In der pharmazeutischen Industrie wird IDH beim Aufbau neuer Wirkstoffgerüste verwendet . Die Indolinstruktur kommt in einer großen Anzahl von Naturprodukten vor .
Biochemie
In der Biochemie findet IDH breite Anwendung . Es erscheint als ein farbloser, kristalliner Feststoff mit hygroskopischen Eigenschaften und zeigt Löslichkeit in Wasser und Ethanol .
Enzyminhibition
Forscher schlagen vor, dass IDH als Inhibitor von Enzymen wirkt und deren Aktivität effektiv hemmt .
Antioxidans
IDH zeigt antioxidative Eigenschaften, indem es freie Radikale effektiv abräumt und Schutz vor oxidativem Schaden bietet .
Antitumor
Arzneimittel, die Indolin enthalten, spielen eine wichtige Rolle bei der Behandlung von Tumoren .
Antibakteriell
Indolin-verwandte Alkaloide wurden vollständig als Antibiotika entwickelt
Safety and Hazards
When handling Indoline-5,6-diol hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
Indoline-5,6-diol hydrobromide is a complex compound with a variety of potential targets. One of the primary targets identified for this compound is Lactotransferrin . Lactotransferrin is a multifunctional protein with antimicrobial activity, which is part of the immune system’s first line of defense against microbial infections.
Mode of Action
It is known that it interacts with its target, lactotransferrin, in a yet to be determined manner . This interaction may result in changes to the function of Lactotransferrin, potentially enhancing its antimicrobial activity.
Biochemical Pathways
The specific biochemical pathways affected by Indoline-5,6-diol hydrobromide are currently unknown
Action Environment
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemische Analyse
Biochemical Properties
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5,6-diol hydrobromide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
Indole derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given the broad range of biological activities exhibited by indole derivatives , it is likely that Indoline-5,6-diol hydrobromide interacts with multiple targets at the molecular level. These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQOPNBBITFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021295 | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138937-28-7 | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

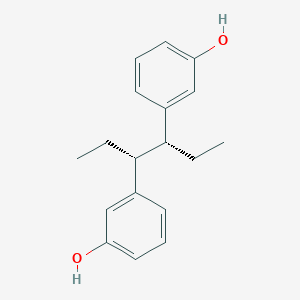
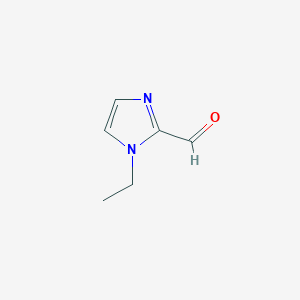
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
